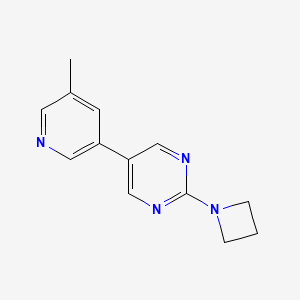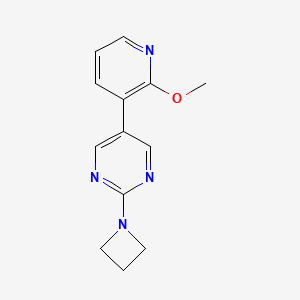
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced via a coupling reaction with the pyrimidine ring.
Formation of the azetidine ring: The azetidine ring is formed through a cyclization reaction involving the appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties.
Biological Research: It may be used in studies involving enzyme inhibition or receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
2-(azetidin-1-yl)-5-(pyridin-3-yl)pyrimidine: Similar structure but lacks the methyl group on the pyridine ring.
2-(azetidin-1-yl)-5-(4-methylpyridin-3-yl)pyrimidine: Similar structure with a methyl group at a different position on the pyridine ring.
Uniqueness
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are not observed in similar compounds.
Propiedades
IUPAC Name |
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-10-5-11(7-14-6-10)12-8-15-13(16-9-12)17-3-2-4-17/h5-9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRUPQVWKSSIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CN=C(N=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441197.png)
![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6441201.png)
![methyl N-(4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B6441205.png)
![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B6441215.png)
![N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B6441225.png)
![2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441231.png)
![4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6441233.png)
![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B6441250.png)

![6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441282.png)
![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)
![1-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B6441290.png)
![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)
